molecular formula C9H10N2O6S B5852281 ethyl [(2-nitrophenyl)sulfonyl]carbamate CAS No. 22819-25-6

ethyl [(2-nitrophenyl)sulfonyl]carbamate

Cat. No. B5852281
CAS RN: 22819-25-6
M. Wt: 274.25 g/mol
InChI Key: UEAIZIBHNZNSGC-UHFFFAOYSA-N
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Description

Ethyl [(2-nitrophenyl)sulfonyl]carbamate, also known as NIPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which play a crucial role in many biological processes. NIPS has been used in a variety of applications, including enzyme kinetics studies, drug discovery, and protein structure analysis.

Scientific Research Applications

Peptide Synthesis

Ethyl [(2-nitrophenyl)sulfonyl]carbamate has been explored in peptide synthesis. The 2-(p-nitrophenylthio)ethyl group, a derivative of this compound, is used for carboxyl-group protection in peptide synthesis. It offers selective removal advantages when converted into the corresponding sulphone by treatment with alkali (Amaral, 1969).

Synthesis of Aziridine- and Oxirane-2-phosphonates

In the field of organic chemistry, ethyl N-{[(4-nitrophenyl)sulfonyl]oxy]carbamate, closely related to ethyl [(2-nitrophenyl)sulfonyl]carbamate, is used to synthesize aziridine- and oxirane-2-phosphonates spiro-fused with oxindole. These compounds are significant for their potential in creating novel chemical structures (Gasperi et al., 2011).

Anticancer Research

In anticancer research, modifications of the carbamate group of ethyl carbamates, like ethyl [(2-nitrophenyl)sulfonyl]carbamate, have shown that these modifications affect the activity of the compounds. Such research is crucial for developing new therapeutic agents (Temple et al., 1989).

Synthesis of Sulfonamide Hybrids

Ethyl carbamates have been used in the synthesis of novel sulfonamide hybrids, showcasing their versatility in creating biologically active compounds. These compounds have demonstrated significant anti-microbial activities, underscoring their potential in medical applications (Hussein, 2018).

Environmental Toxicity Studies

Ethyl carbamate, which is related to ethyl [(2-nitrophenyl)sulfonyl]carbamate, has been studied for its potential toxicity in food and environmental contexts. These studies are crucial for understanding the implications of its presence in fermented foods and alcoholic beverages (Gowd et al., 2018).

Applications in Solid Phase Chemistry

Ethyl carbamates have also found applications in solid phase chemistry, particularly in N-acyliminium ion chemistry. This involves evaluating different linker systems like allyl, 2-sulfonylethyl, and 2-thioethyl carbamate linkers, which are critical for the development of new synthetic methods (Maarseveen et al., 2001).

properties

IUPAC Name

ethyl N-(2-nitrophenyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-6-4-3-5-7(8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIZIBHNZNSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357103
Record name Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester

CAS RN

22819-25-6
Record name Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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